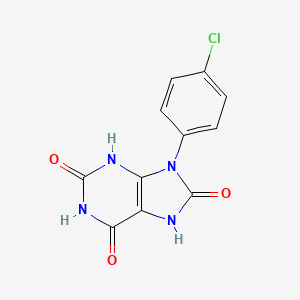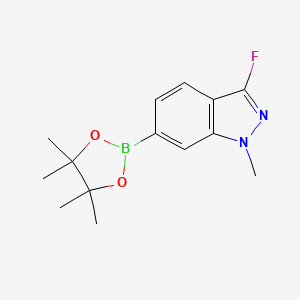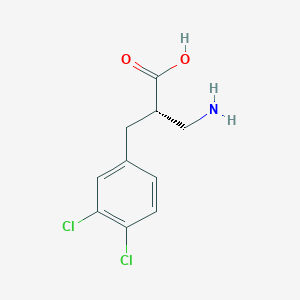![molecular formula C14H21N3O4 B13985877 tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate CAS No. 2899-24-3](/img/structure/B13985877.png)
tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amino acid derivative. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, amino acid derivatives, and coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production of by-products. The reaction conditions are optimized to achieve efficient conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selective formation of the desired products.
Major Products Formed
The major products formed from these reactions include quinone derivatives, primary amines, and substituted carbamates
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with nucleophilic residues in proteins. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate include:
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyphenyl group, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
2899-24-3 |
|---|---|
Molekularformel |
C14H21N3O4 |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-16-12(19)11(15)8-9-4-6-10(18)7-5-9/h4-7,11,18H,8,15H2,1-3H3,(H,16,19)(H,17,20) |
InChI-Schlüssel |
UCRBLXDCPGGVLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC(=O)C(CC1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
![4-[2-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13985812.png)

![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)
![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)


![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)

![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)


